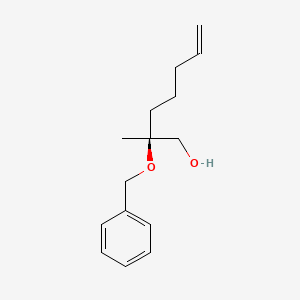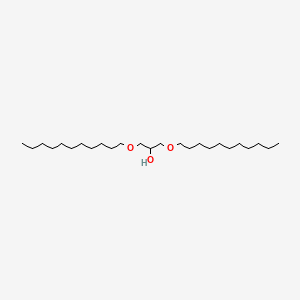
1,3-Bis(undecyloxy)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(undecyloxy)propan-2-OL is an organic compound with the molecular formula C25H52O3. It is a type of diol, which means it contains two hydroxyl groups (-OH). This compound is known for its unique structure, which includes two long undecyloxy chains attached to a central propane-2-ol backbone. This structure imparts specific physical and chemical properties that make it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(undecyloxy)propan-2-OL typically involves the reaction of 1,3-dichloropropan-2-ol with undecanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of the undecanol displace the chlorine atoms on the 1,3-dichloropropan-2-ol, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(undecyloxy)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl groups with halogens.
Major Products Formed
Oxidation: The major products are ketones or aldehydes, depending on the specific conditions.
Reduction: The major products are alkanes.
Substitution: The major products are halogenated compounds.
Scientific Research Applications
1,3-Bis(undecyloxy)propan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a surfactant or emulsifying agent in biological studies.
Industry: It is used in the formulation of cosmetics and personal care products due to its moisturizing properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(undecyloxy)propan-2-OL is largely dependent on its ability to interact with biological membranes. The long undecyloxy chains allow the compound to insert into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(allyloxy)-2-propanol: Similar in structure but with allyloxy groups instead of undecyloxy groups.
1,3-Bis(2-propynyloxy)propan-2-ol: Contains propynyloxy groups, which impart different chemical properties.
1,3-Bis(1-naphthalenyloxy)-2-propanol: Contains naphthalenyloxy groups, making it more aromatic.
Uniqueness
1,3-Bis(undecyloxy)propan-2-OL is unique due to its long undecyloxy chains, which provide it with distinct amphiphilic properties. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are important, such as in surfactants and emulsifiers.
Properties
CAS No. |
201995-24-6 |
|---|---|
Molecular Formula |
C25H52O3 |
Molecular Weight |
400.7 g/mol |
IUPAC Name |
1,3-di(undecoxy)propan-2-ol |
InChI |
InChI=1S/C25H52O3/c1-3-5-7-9-11-13-15-17-19-21-27-23-25(26)24-28-22-20-18-16-14-12-10-8-6-4-2/h25-26H,3-24H2,1-2H3 |
InChI Key |
ZQCMZNFRIZWOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOCC(COCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


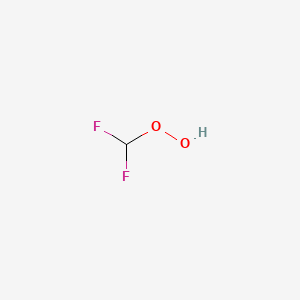
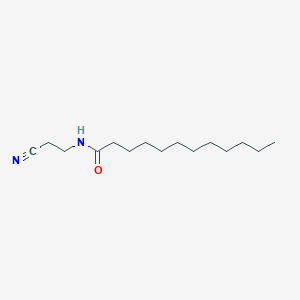
![1H-Imidazole, 1-methyl-2-[(4-methylphenyl)azo]-](/img/structure/B12562260.png)
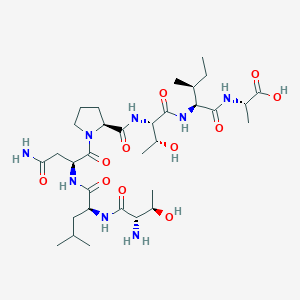
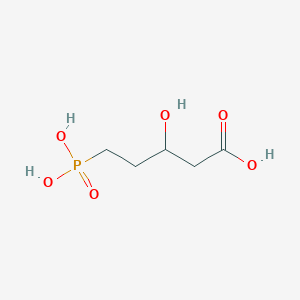
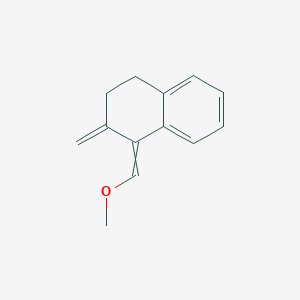
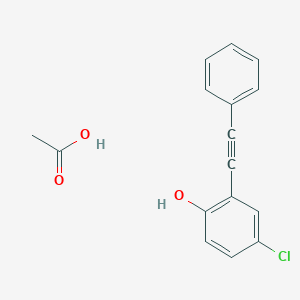

![2,2'-[(E)-Diazenediyl]bis{2-methyl-5-[(oxiran-2-yl)methoxy]pentanenitrile}](/img/structure/B12562299.png)
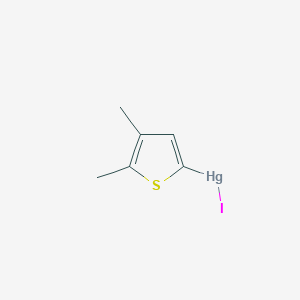
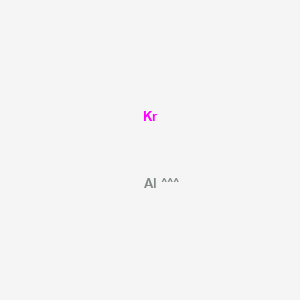
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]diphenol](/img/structure/B12562336.png)
![6H-Indolo[2,3-b]quinoxaline-4-carboxylic acid](/img/structure/B12562340.png)
